Divarasib
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Overview
Description
Preparation Methods
The synthesis of Divarasib involves multiple steps, including the formation of key intermediates and the final coupling reaction. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Divarasib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Divarasib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the KRAS G12C mutation and its role in cancer biology.
Biology: Helps in understanding the molecular mechanisms of KRAS-driven cancers and identifying potential therapeutic targets.
Mechanism of Action
Divarasib exerts its effects by selectively targeting the KRAS G12C mutant protein. It binds covalently to the cysteine residue at position 12, locking the protein in an inactive state and preventing downstream oncogenic signaling . This inhibition of KRAS G12C mutant-dependent signaling leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Divarasib is compared with other KRAS G12C inhibitors, such as sotorasib and adagrasib. While all three compounds target the same mutation, this compound has shown greater potency and selectivity in preclinical studies . Additionally, this compound has demonstrated a more favorable safety profile and higher efficacy in clinical trials . Similar compounds include:
Sotorasib: Another KRAS G12C inhibitor approved for the treatment of NSCLC.
Adagrasib: A KRAS G12C inhibitor with clinical benefits but higher toxicity rates compared to this compound.
This compound’s unique combination of potency, selectivity, and safety makes it a promising candidate for further development and clinical use .
Properties
CAS No. |
2417987-45-0 |
---|---|
Molecular Formula |
C29H32ClF4N7O2 |
Molecular Weight |
622.1 g/mol |
IUPAC Name |
1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C29H32ClF4N7O2/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36)/t16-,17-/m0/s1 |
InChI Key |
ZRBPIAWWRPFDPY-IRXDYDNUSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C |
Origin of Product |
United States |
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